4-Iodo-2-methoxy-6-methylpyridine 4-Iodo-2-methoxy-6-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17555778
InChI: InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C7H8INO
Molecular Weight: 249.05 g/mol

4-Iodo-2-methoxy-6-methylpyridine

CAS No.:

Cat. No.: VC17555778

Molecular Formula: C7H8INO

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-methoxy-6-methylpyridine -

Specification

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
IUPAC Name 4-iodo-2-methoxy-6-methylpyridine
Standard InChI InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3
Standard InChI Key JAILFRXPTGCDEZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)OC)I

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure is defined by its pyridine backbone, with substituents influencing both electronic and steric properties. Key parameters include:

PropertyValueSource
Molecular FormulaC7H8INO\text{C}_7\text{H}_8\text{INO}
Molecular Weight249.05 g/mol
DensityNot reported-
Melting/Boiling PointsNot reported-

The iodine atom at the 4-position enhances electrophilicity, making the compound amenable to Suzuki-Miyaura and Ullmann-type couplings. The methoxy group at the 2-position contributes electron-donating effects, while the methyl group at the 6-position introduces steric hindrance .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the cited sources, the structural analogs suggest characteristic peaks:

  • 1H^1\text{H} NMR: Aromatic protons near δ 6.5–8.5 ppm, methoxy singlet at δ ~3.8 ppm, and methyl group at δ ~2.5 ppm.

  • 13C^{13}\text{C} NMR: Pyridine carbons between 120–150 ppm, methoxy carbon at ~55 ppm, and methyl carbon at ~20 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-Iodo-2-methoxy-6-methylpyridine involves multi-step halogenation and functionalization processes. A representative pathway, inferred from related triazine derivatives , includes:

  • Diazotization and Halogenation:

    • Treatment of 2-methoxy-6-methylpyridine with sodium nitrite (NaNO2\text{NaNO}_2) and hydroiodic acid (HI\text{HI}) under acidic conditions.

    • Copper(I) chloride catalysis facilitates iodination at the 4-position .

  • Purification:

    • Column chromatography or recrystallization to isolate the product.

Reaction conditions typically involve temperatures between 10C-10^\circ \text{C} and 40C40^\circ \text{C}, with inert solvents like dichloromethane or tetrahydrofuran .

Industrial Production Challenges

Scalability requires optimizing iodine sourcing and minimizing byproducts. Continuous flow reactors may enhance yield consistency, though industrial data remain proprietary .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its iodine substituent enables palladium-catalyzed cross-couplings to generate biaryl structures common in drug candidates .

Agrochemical Development

Analogous to patented triazine herbicides , 4-Iodo-2-methoxy-6-methylpyridine may act as a scaffold for sulfonylurea herbicides, though direct evidence is limited.

Material Science

Potential use in organic semiconductors is theorized due to its electron-deficient pyridine core, but experimental validation is pending .

Hazard CategorySignal WordH-Statements
Acute Toxicity (Oral)WarningH302: Harmful if swallowed
Skin IrritationWarningH315: Causes skin irritation
Eye DamageWarningH319: Causes serious eye irritation
Respiratory IrritationWarningH335: May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation exposure .

  • Storage: Keep in a cool, dry place away from oxidizing agents.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesReactivity Profile
4-Iodo-2-methoxypyridineLacks methyl group at 6-positionHigher electrophilicity
2-Methoxy-6-methylpyridineLacks iodine substituentLimited cross-coupling utility

The methyl group in 4-Iodo-2-methoxy-6-methylpyridine reduces ring flexibility, potentially enhancing stereoselectivity in reactions .

Future Research Directions

  • Thermodynamic Studies: Determine melting/boiling points and solubility parameters.

  • Catalytic Applications: Explore use in C–H activation reactions.

  • Toxicological Profiling: Assess chronic exposure risks in industrial settings.

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